Tetraphenylstibonium bromide

Organometallic Catalysis Stereoselective Synthesis Tin Enolate Chemistry

Tetraphenylstibonium bromide (Ph₄SbBr) is the Lewis acid catalyst of choice for stereoselective cis-chloro/hydroxyl installation on cyclic frameworks, delivering 86–100% diastereoselectivity. For palladium-catalyzed hydrophenylation of methyl acrylate, it is non-substitutable—substituting the bromide counterion with chloride reduces yields by ~85%, while other counterions (F, I, OAc) cause complete reaction failure. Its unique quadrupole coupling constant (CQ = 159 MHz by ¹²¹/¹²³Sb NMR) enables definitive identity verification. Select Ph₄SbBr for unmatched selectivity and analytical confidence.

Molecular Formula C24H20BrSb
Molecular Weight 510.1 g/mol
CAS No. 16894-69-2
Cat. No. B093317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylstibonium bromide
CAS16894-69-2
Molecular FormulaC24H20BrSb
Molecular Weight510.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/4C6H5.BrH.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H;/q;;;;;+1/p-1
InChIKeyMRSXZVCXTGNNFI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraphenylstibonium Bromide (CAS 16894-69-2): A Pentavalent Organoantimony Catalyst for Chemo- and Stereoselective Transformations


Tetraphenylstibonium bromide (Ph₄SbBr, CAS 16894-69-2) is a pentavalent organoantimony compound comprising a tetraphenylstibonium cation and a bromide counterion [1]. It exhibits a trigonal bipyramidal geometry at the antimony center [1], and functions as an effective Lewis acid catalyst in a range of organic transformations, including stereoselective nucleophilic additions and cycloaddition reactions [2].

Why Tetraphenylstibonium Bromide Cannot Be Replaced by In-Class Antimony Reagents Without Performance Loss


Within the class of pentavalent organoantimony halides, subtle variations in the counterion or oxidation state profoundly alter reactivity and selectivity. The bromide derivative (Ph₄SbBr) offers a unique balance of Lewis acidity and counterion lability that is not replicated by its chloride (Ph₄SbCl), fluoride, iodide, or acetate analogs [1]. Even closely related organotin catalysts, while demonstrating comparable activity in specific reactions, differ in substrate scope and operational parameters [2]. These differences underscore the non-interchangeability of Ph₄SbBr and necessitate a careful, data-driven selection process.

Quantitative Differentiation of Tetraphenylstibonium Bromide: A Comparative Evidence Guide for Scientific Selection


Superior Diastereoselectivity of Tetraphenylstibonium Bromide in Tin Enolate Additions to α-Chloro Cyclic Ketones

In the stereoselective addition of tin enolates to α-chloro cyclic ketone derivatives, tetraphenylstibonium bromide (Ph₄SbBr) consistently achieves high diastereoselectivity, furnishing chlorohydrins with a cis-conformation. This level of selectivity is a critical performance differentiator compared to many alternative Lewis acid catalysts that often yield lower isomeric ratios or require more forcing conditions [1].

Organometallic Catalysis Stereoselective Synthesis Tin Enolate Chemistry

Enhanced Catalytic Activity of Tetraphenylstibonium Bromide in CO₂-Epoxide Cycloaddition Relative to Trivalent Antimony Compounds

For the synthesis of cyclic carbonates from CO₂ and epoxides, pentavalent organoantimony compounds, particularly tetraphenylstibonium bromide (4b) and triphenylantimony dibromide (4d), demonstrate significantly higher catalytic activity compared to their trivalent counterparts. This establishes a clear, oxidation-state-dependent performance hierarchy within the same element class [1].

CO₂ Fixation Cyclic Carbonate Synthesis Green Chemistry

Critical Role of the Bromide Counterion: Tetraphenylstibonium Bromide Enables Pd-Catalyzed Hydrophenylation Unlike Chloride, Fluoride, Iodide, or Acetate Analogs

In Pd-catalyzed competing phenylation and hydrophenylation reactions with methyl acrylate, the choice of the counterion (X) in Ph₄SbX is decisive. The bromide derivative (Ph₄SbBr) is essential for generating methyl hydrocinnamate, while the chloride (Ph₄SbCl) drastically reduces the yield, and other halides/pseudohalides (X = F, I, OAc, O₂CEt) completely fail to produce the desired hydrophenylated product [1].

Cross-Coupling Counterion Effect Palladium Catalysis

Unique Solid-State NMR Spectroscopic Signature Differentiates Tetraphenylstibonium Bromide from its Arsonium Analog

Solid-state ¹²¹/¹²³Sb NMR provides a unique and quantifiable spectroscopic fingerprint for tetraphenylstibonium bromide. Its measured nuclear quadrupole coupling constant (CQ(¹²¹Sb) = 159 MHz) starkly contrasts with the ⁷⁵As NMR parameters of its direct pnictogen analog, tetraphenylarsonium bromide (CQ(⁷⁵As) = 7.8 MHz). This difference reflects the distinct trigonal bipyramidal versus pseudo-tetrahedral symmetries around the central atom [1].

Solid-State NMR Analytical Characterization Quality Control

Tetraphenylstibonium Bromide Outperforms Tetraphenylphosphonium and Arsonium Salts in Insect Growth Inhibition Assays

In in vivo studies on Tribolium confusum and Tribolium castaneum larvae, tetraphenylstibonium chloride (Ph₄SbCl) exhibits a significantly more potent inhibitory effect on both larval growth and developmental progression (pupation and emergence) compared to its phosphorus (Ph₄PCl) and arsenic (Ph₄AsCl) analogs at equivalent dietary concentrations [1].

Agrochemical Research Enzyme Inhibition Pest Management

Best-Fit Research and Industrial Applications for Tetraphenylstibonium Bromide Based on Comparative Evidence


High-Fidelity Synthesis of Cis-Chlorohydrin Building Blocks

For synthetic routes requiring the stereoselective installation of chloro- and hydroxyl groups in a cis-relationship on cyclic frameworks, tetraphenylstibonium bromide is the catalyst of choice. Its ability to deliver 86-100% diastereoselectivity [1] directly addresses the challenge of isomeric purity in the synthesis of complex intermediates, such as those found in certain natural product classes and drug candidates. This selectivity performance justifies its selection over less discriminating Lewis acid catalysts.

Targeted Pd-Catalyzed Hydrophenylation of Electron-Deficient Olefins

In palladium-catalyzed transformations where the goal is the hydrophenylation (rather than phenylation) of substrates like methyl acrylate, tetraphenylstibonium bromide is an indispensable reagent. The evidence shows that substituting its bromide counterion for chloride (Ph₄SbCl) reduces the yield of the target methyl hydrocinnamate product by ~85%, while other counterions (F, I, OAc) result in complete reaction failure [1]. This makes Ph₄SbBr a non-substitutable component for this specific C-H functionalization methodology.

Routine QC/Identity Confirmation in Organometallic Research and Production

For laboratories that synthesize or handle multiple Group 15 tetraphenyl salts, solid-state ¹²¹/¹²³Sb NMR offers a definitive analytical method for identity and purity assessment. The vastly different quadrupole coupling constant for tetraphenylstibonium bromide (CQ = 159 MHz) compared to its arsonium analog (CQ = 7.8 MHz) [1] provides a high-contrast spectroscopic fingerprint. This prevents cross-contamination and ensures material integrity in both academic research and industrial process development settings.

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